N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
Description
N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a tricyclic sulfonamide derivative characterized by a complex fused-ring system. The core structure comprises a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene scaffold, with a sulfonamide group at position 7 and a cyclopentyl substituent on the nitrogen atom. The tricyclic framework provides rigidity, which may influence binding affinity to biological targets .
Properties
IUPAC Name |
N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-16-8-7-13-11-15(10-12-4-3-9-19(16)17(12)13)23(21,22)18-14-5-1-2-6-14/h10-11,14,18H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZCYARWHWGSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multi-step organic reactions. One common approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution could result in a variety of quinoline-based compounds with different substituents.
Scientific Research Applications
N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Differences
Key Observations:
Substituent Effects on Molecular Weight : The benzyl-phenyl derivative (C25H24N2O3S) has the highest molecular weight (432.53 g/mol), while the dichlorophenyl analog (C18H16Cl2N2O3S) is lighter (411.30 g/mol), reflecting the impact of aromatic vs. halogenated groups .
Commercial Availability: The benzyl-phenyl variant is commercially available at a premium price ($574.00/mg), likely due to synthetic complexity and demand .
Chlorinated Derivatives : Chlorine substitution (e.g., in the 3,4-dichlorophenyl and 4-chlorobenzyl analogs) may enhance lipophilicity and metabolic stability, critical for drug design .
Functional Group Analysis
- Sulfonamide Group : Common to all analogs, this group is pivotal for hydrogen bonding and target engagement, such as inhibition of carbonic anhydrases or proteases.
- Cyclopentyl vs.
Biological Activity
N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex tricyclic structure with a sulfonamide group, which is known for enhancing biological activity in various contexts. Synthesis typically involves multi-step organic reactions that may include cyclization and functionalization processes to achieve the desired structural conformation.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 290.38 g/mol |
| Functional Groups | Sulfonamide, Ketone |
| Structural Class | Azatricyclic Compound |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit notable antitumor properties. For instance, studies on related 2-oxocycloalkylsulfonamides have demonstrated significant inhibitory effects against various human tumor cell lines, including HL-60 and BGC-823 . The mechanisms underlying these effects often involve the induction of apoptosis and disruption of cell cycle progression.
Antifungal Activity
In addition to antitumor effects, this compound has shown potential antifungal activity. A related study indicated that certain sulfonamide derivatives exhibited fungicidal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values comparable to established fungicides .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria and fungi.
- Induction of Apoptosis : In cancer cells, compounds like this one can trigger apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives have been shown to interfere with the mitotic process in tumor cells.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vitro against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM across different cell lines.
Study 2: Antifungal Activity Assessment
In another investigation focusing on antifungal properties, N-cyclopentyl derivatives were tested against B. cinerea. The study reported EC50 values ranging from 2 to 4 µg/mL for various analogs, indicating promising fungicidal activity that warrants further exploration for agricultural applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclopentyl-2-oxo-1-azatricyclo[...]sulfonamide, and how are yields optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and sulfonamide coupling. Key steps include:
-
Cyclopentyl group introduction : Use of cyclopentylamine in nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) to prevent oxidation .
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Tricyclic core formation : Acid-catalyzed cyclization at 80–100°C in polar aprotic solvents (e.g., DMF), monitored by TLC or HPLC .
-
Yield optimization : Adjusting stoichiometry of reactants (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine intermediates) and using catalysts like DMAP (5 mol%) .
Reaction Step Conditions Key Reagents Cyclopentylation N₂, RT, 12 h Cyclopentylamine, DCM Core cyclization 80°C, DMF, 8 h H₂SO₄ (cat.) Sulfonamide coupling 0°C→RT, 6 h Sulfonyl chloride, Et₃N
Q. How is the compound’s structure confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Refinement via SHELX software to resolve the tricyclic system and sulfonamide geometry .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.0 ppm) and sulfonamide NH (δ 7.2–7.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the compound’s stability during biological assays?
- Methodological Answer : Stability studies require:
- Solvent screening : Test DMSO, PBS, and ethanol at concentrations ≤1% (v/v) to avoid cytotoxicity. DMSO enhances solubility but may induce aggregation at >5% .
- Temperature-controlled kinetics : Monitor degradation via LC-MS at 4°C, 25°C, and 37°C. Activation energy (Eₐ) calculated via Arrhenius plots identifies degradation pathways .
- Buffer pH optimization : Use phosphate buffers (pH 7.4) to mimic physiological conditions, avoiding alkaline conditions (pH >8) that hydrolyze the sulfonamide group .
Q. What computational strategies predict the compound’s binding affinity to cytochrome P450 enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to model interactions. Focus on sulfonamide’s hydrogen bonding with heme-coordinated water .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) and binding free energy (MM-PBSA) .
- Validation : Compare with experimental IC₅₀ values from fluorogenic substrate assays .
Q. How can contradictory results in cytotoxicity studies be resolved?
- Methodological Answer : Contradictions arise from assay variability. Mitigate via:
- Standardized protocols : Use identical cell lines (e.g., HepG2) and passage numbers. Pre-treat cells with 1% FBS for 24 h to synchronize growth .
- Dose-response normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO <0.1%) .
- Mechanistic follow-up : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis vs. necrosis) .
Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
